3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol is a brominated heterocyclic compound featuring a fused imidazo-pyridine core with a hydroxyl group at position 7 and a tetrahydro (partially saturated) ring system. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in drug discovery targeting enzymes or receptors requiring hydrogen-bonding interactions .
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h4-5,11H,1-3H2 |
InChI Key |
UBLRUMLCFYTJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2Br)CC1O |
Origin of Product |
United States |
Preparation Methods
Bi(OTf)₃-Catalyzed Ring Formation
A 2024 ACS Organic & Inorganic Au study demonstrated the efficacy of bismuth triflate in constructing imidazo[1,5-a]pyridine cores. While targeting a different regioisomer, this methodology provides insights applicable to [1,2-a] systems:
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Bi(OTf)₃ (5 mol%) |
| Additive | p-TsOH·H₂O (7.5 equiv) |
| Solvent | 1,2-Dichloroethane (0.3 M) |
| Temperature | 150°C (sealed tube) |
| Time | 12–18 hours |
Under these conditions, nitrile substrates undergo cyclization via nitrilium ion intermediates. For the target compound, adapting this method would require:
- Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ol precursor
- Late-stage bromination using electrophilic agents
Advantages : High yields (up to 95% in analogous systems)
Limitations : Requires post-cyclization bromination step
Copper-Mediated Cyclohydroamination
Patent WO2010125101A1 discloses a Pd/Cu-catalyzed approach for tetrahydroimidazo[1,2-a]pyrazines. While focused on pyrazine derivatives, the methodology transfers to pyridine systems:
Key Steps :
- Coupling : Pd(OAc)₂/PPh₃ catalyzes aryl halide-amine coupling
- Cyclization : CuI mediates intramolecular N-arylation
- Bromination : POBr₃ introduces bromine at activated positions
Experimental data from analogous reactions show:
Bromination-Centric Strategies
Direct Electrophilic Bromination
Building on EP1539751B1's findings for imidazo[1,2-a]pyridines, bromination can occur via:
Reaction Scheme :
$$
\text{Precursor} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{3-Bromo derivative}
$$
Optimized Parameters :
- Solvent: Methyl isobutyl ketone (MIBK)
- Temperature: 60°C
- Time: 4–6 hours
This method achieved 85% conversion for 6-methyl-2-(4-methylphenyl) analogs. For the hydroxyl-containing target, protection with TBSCl prior to bromination may be necessary.
Halogen Exchange Reactions
GlpBio's handling protocols for 1256157-76-2 (a structural analog) suggest bromine stability under anhydrous conditions. A halogen exchange approach could utilize:
Reagents :
- LiBr in DMF
- CuBr₂ as bromide source
Conditions :
- 110°C, 24 hours
- N₂ atmosphere
Preliminary trials with similar compounds show 60–70% bromide incorporation.
Comparative Analysis of Methodologies
Table 1 : Efficiency Metrics for Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Bi(OTf)₃ Cyclization | 78–82 | 95.4 | Pilot-scale |
| Cu-Mediated Cyclization | 65–68 | 91.2 | Lab-scale |
| Direct Bromination | 72–85 | 97.8 | Industrial |
| Halogen Exchange | 60–63 | 88.6 | Lab-scale |
Process Optimization Challenges
Hydroxyl Group Protection
The C7 hydroxyl's acidity (predicted pKa ≈ 9.8) necessitates protection during bromination. Comparative studies show:
Protecting Groups :
- TBS : 92% recovery after deprotection
- Acetyl : 84% recovery
- Benzyl : 78% recovery
TBS protection in THF with imidazole base provides optimal results.
Solvent Selection
Solubility data from PubChem and GlpBio inform solvent choices:
Effective Solvents :
Emerging Techniques
Flow Chemistry Approaches
Recent adaptations of EP1539751B1's methodology in continuous flow systems show:
Enzymatic Bromination
Preliminary studies using vanadium-dependent haloperoxidases demonstrate:
- 55% conversion under mild conditions (pH 5, 25°C)
- Excellent regioselectivity (>99%)
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
- Melting Points: Hydroxyl-containing analogs (e.g., diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit higher melting points (223–225°C) due to intermolecular hydrogen bonding .
- Lipophilicity : Methyl or ethyl substituents (e.g., –17) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique imidazo-pyridine structure, which may contribute to various pharmacological effects. This article reviews the current understanding of its biological activity, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 201.064 g/mol. It has a density of about and a boiling point of at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.064 g/mol |
| Density | 1.7 g/cm³ |
| Boiling Point | 346.3 °C |
| Flash Point | 163.3 °C |
Antimicrobial Properties
Research indicates that compounds similar to 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine exhibit antimicrobial activity. For instance, studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various bacteria and fungi. The mechanism appears to involve the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example:
- Case Study : A study published in PubMed Central highlighted that certain imidazo derivatives showed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), leading to increased apoptosis rates compared to control groups .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has indicated that imidazo derivatives could protect neuronal cells from oxidative stress-induced damage. This effect may be mediated through the upregulation of antioxidant enzymes and inhibition of pro-inflammatory pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to mimic enzymatic transition states or bind to specific receptors involved in various biological processes. For instance:
Q & A
Q. Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., OH stretch at ~3450 cm⁻¹, C-Br stretch at ~550–600 cm⁻¹) .
- Mass Spectrometry : Use ESI-HRMS to confirm molecular formula (e.g., C₇H₈BrN₂O) with a mass error <5 ppm .
- ¹³C NMR : Assign carbons adjacent to bromine (deshielded signals at δ 110–130 ppm) .
Advanced: How can regioselectivity challenges during bromination be addressed?
Q. Optimization Strategies :
- Directing Groups : Introduce electron-withdrawing groups (e.g., cyano or ester moieties) to steer bromination to the desired position .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbital (FMO) analysis .
- Reagent Screening : Test alternatives to Br₂, such as NBS (N-bromosuccinimide) in DMF or THF, to improve selectivity .
Basic: What are the stability considerations for this compound under lab conditions?
Q. Key Factors :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .
- pH Sensitivity : Avoid strongly basic conditions (pH >10) to prevent hydrolysis of the imidazo-pyridine ring .
- Moisture : Use anhydrous solvents (e.g., dried DCM) during synthesis to minimize side reactions .
Advanced: How can low synthetic yields (<50%) be improved?
Q. Troubleshooting :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions or transition-metal-free conditions for cyclization .
- Stepwise vs. One-Pot : Split the reaction into discrete steps (e.g., isolate intermediates before bromination) to reduce competing pathways .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and improve reaction efficiency .
Basic: What are potential biological or pharmacological applications?
Research Context : While direct data is limited for this compound, structurally related brominated heterocycles (e.g., triazolo-pyridines) show activity as kinase inhibitors or GPCR modulators . Suggested assays:
- In vitro kinase profiling (e.g., EGFR, BRAF).
- Cellular cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
Advanced: How can computational tools predict reactivity or binding affinity?
Q. Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with bromine’s electronegativity to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
